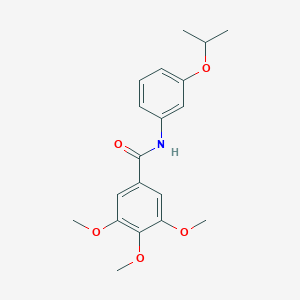![molecular formula C17H17NO2 B268315 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268315.png)
4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a benzamide derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide involves its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting the activity of these enzymes, 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide can alter the downstream signaling events that occur in response to various stimuli, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide are diverse and depend on the specific cellular context in which it is used. Some of the effects that have been observed in various studies include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has also been found to have neuroprotective effects in certain models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide in laboratory experiments is its specificity for certain protein kinases, which allows for precise modulation of cellular signaling pathways. Additionally, 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers. However, one limitation of using 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is its potential toxicity, which can vary depending on the specific experimental conditions and cell types used.
将来の方向性
There are several potential future directions for research on 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide. One area of interest is the development of more potent and selective inhibitors of specific protein kinases, which could have therapeutic applications in the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide and its effects on various cellular processes. Finally, the potential neuroprotective effects of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide warrant further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
The synthesis of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide involves the reaction of N-phenyl-4-hydroxybenzamide with 2-methyl-2-propen-1-ol in the presence of a catalyst. The reaction proceeds via an esterification process, resulting in the formation of the final product.
科学的研究の応用
4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been extensively studied for its potential applications in scientific research, particularly in the fields of biology and medicine. One of the most promising applications of 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is its use as a tool for studying the role of protein kinases in cellular signaling pathways. 4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been found to be a potent inhibitor of several protein kinases, including JNK, p38, and ERK, which are all involved in important cellular processes such as cell proliferation, differentiation, and apoptosis.
特性
製品名 |
4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
4-(2-methylprop-2-enoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C17H17NO2/c1-13(2)12-20-16-10-8-14(9-11-16)17(19)18-15-6-4-3-5-7-15/h3-11H,1,12H2,2H3,(H,18,19) |
InChIキー |
BGEQNRRTLASZGP-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
正規SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)

![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)

![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)

